4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H6ClF3N2O2 It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a chloro group and a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloropyrazole with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into less oxidized forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-amine
- 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoropropyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-4-3-12-13(5(4)6(14)15)2-1-7(9,10)11/h3H,1-2H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXWZGAISXZUNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Cl)C(=O)O)CCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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